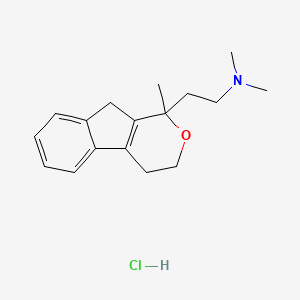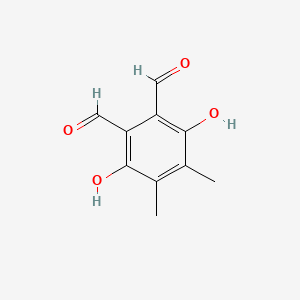
3,6-Dihydroxy-4,5-dimethylphthalaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
3,6-Dihydroxy-4,5-dimethylphthalaldehyde has been studied for its antineoplastic efficacy against various murine tumors. Research has shown that this compound significantly prolongs the survival time of mice bearing tumors such as Sarcoma 180, Ehrlich carcinoma, or adenocarcinoma 755 ascites. It has also demonstrated cytotoxicity to Sarcoma 180 cells in culture at specific concentrations (Newman, Lin, & Sartorelli, 1980).
Polymorphism and Solid-State Packing
Studies on dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, a structurally related compound, have explored its color polymorphism in the solid state. Investigations using ab initio Hartree–Fock methods and time-dependent DFT calculations have provided insights into the molecular geometry and electronic properties of this compound in different polymorphic forms (Peeters, Lenstra, Doren, & Alsenoy, 2001). Additionally, the influence of different types of hydrogen bonds on the color of polymorphs has been elucidated, contributing to the understanding of structural transformations in crystals (Pratik, Nijamudheen, Bhattacharya, & Datta, 2014).
Biochemical Actions in Cellular Models
The biochemical and cytotoxic actions of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde have been studied in Sarcoma 180 cells. This research has shown that the compound inhibits cell replication and impacts various cellular functions such as nucleoside transport, protein synthesis, and energy metabolism (Newman & Sartorelli, 1981).
Other Related Research
Additional research on compounds similar to 3,6-Dihydroxy-4,5-dimethylphthalaldehyde has focused on various aspects such as hydrolysis reactions, synthesis methods, and vibrational spectroscopy of related compounds. These studies contribute to a broader understanding of the chemical properties and potential applications of this class of compounds (Hawkins, 1975).
Eigenschaften
IUPAC Name |
3,6-dihydroxy-4,5-dimethylphthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSYEUMUSQXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C=O)C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200620 | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
CAS RN |
52643-54-6 | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052643546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydroxy-4,5-dimethylphthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,6-Dihydroxy-4,5-dimethylphthalaldehyde exert its antineoplastic effects?
A1: While the exact mechanism of action remains unclear, research suggests that HMPA's cytotoxic effects primarily stem from its dialdehyde moiety. [] This is supported by the observation that the related compound o-phthalaldehyde, also containing a dialdehyde group, exhibits cytotoxicity. [] HMPA treatment of Sarcoma 180 cells leads to a rapid and concentration-dependent reduction in the adenosine triphosphate (ATP) pool. [] This suggests that HMPA might interfere with cellular energy metabolism, ultimately contributing to its antitumor activity.
Q2: What is the structural significance of the dialdehyde group in 3,6-Dihydroxy-4,5-dimethylphthalaldehyde's activity?
A2: Comparing HMPA's activity to that of 2,3,5,6-tetramethyl-1,4-dihydroquinone (durohydroquinone), which lacks the dialdehyde group, highlights the importance of this structural feature. [] The dialdehyde group seems crucial for the compound's cytotoxic effects, potentially by interacting with critical biomolecules within the cell. Further research is needed to elucidate the precise molecular targets of the dialdehyde moiety and how these interactions result in the observed cellular responses.
Q3: What evidence supports the in vivo antineoplastic activity of 3,6-Dihydroxy-4,5-dimethylphthalaldehyde and its analogs?
A3: Research indicates that HMPA, along with its structural analogs 3,6-dihydroxy-4,5-dipropylphthalaldehyde and 3,6-dihydroxy-4,5-dimethylphthalaldehyde hemialdal tetraacetate, exhibit significant antitumor activity in vivo. [] These compounds demonstrably prolonged the survival time of mice bearing Sarcoma 180, Ehrlich carcinoma, or adenocarcinoma 755 ascites tumors. [] This provides compelling evidence for their potential as anti-cancer agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(5-bromo-2-ethoxyphenyl)sulfonylamino]-2-chloro-N,N-dimethylbenzenesulfonamide](/img/structure/B1228142.png)
![2-[[2-(3,4-Dimethoxyanilino)-2-oxoethyl]thio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228146.png)

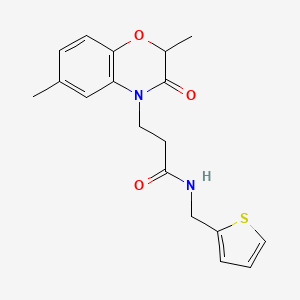
![10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)

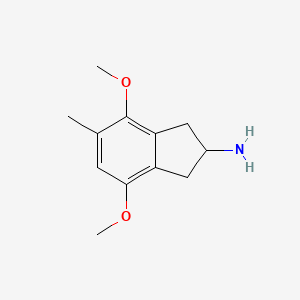



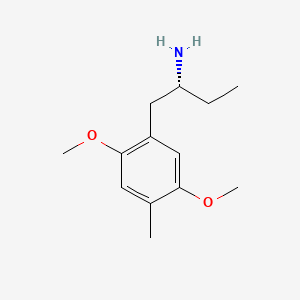
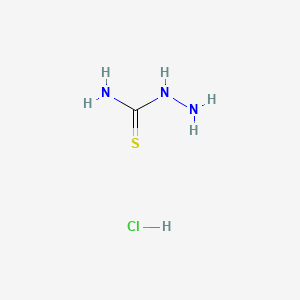
![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)
